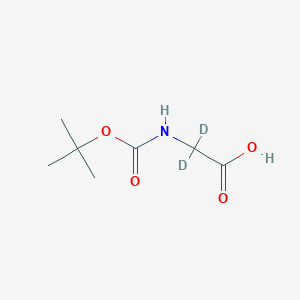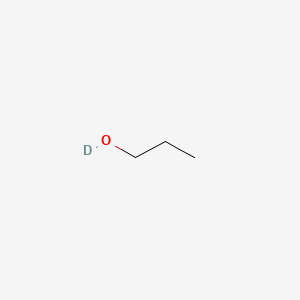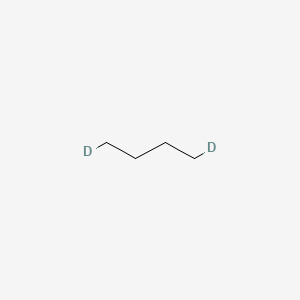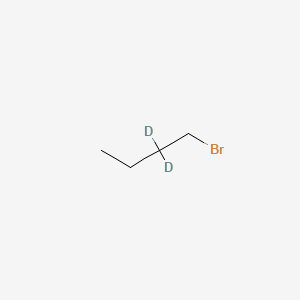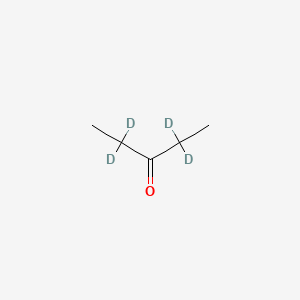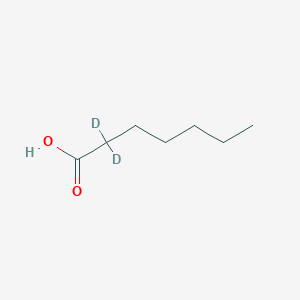![molecular formula C18H30O3 B3044256 (Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid CAS No. 100019-37-2](/img/structure/B3044256.png)
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid
説明
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid, commonly known as Z9-14:COOH, is a pheromone produced by female moths of the species Helicoverpa zea. This pheromone is responsible for attracting male moths towards the female for mating purposes. The chemical structure of Z9-14:COOH includes an epoxide ring, a double bond, and a carboxylic acid group, which are essential for its biological activity.
作用機序
Z9-14:COOH works by activating the olfactory receptors present in the antennae of male moths. The pheromone binds to specific receptors, triggering a series of biochemical reactions that result in the activation of sensory neurons. This, in turn, leads to the perception of the pheromone as an attractive signal for mating.
Biochemical and Physiological Effects:
Z9-14:COOH has no known biochemical or physiological effects on humans or animals. The pheromone is specific to the target species and does not affect non-target organisms.
実験室実験の利点と制限
The use of Z9-14:COOH in lab experiments has several advantages. The pheromone is highly specific to the target species and does not affect non-target organisms, making it a safe and effective tool for pest management. The pheromone is also easy to synthesize and purify, making it readily available for research purposes.
However, there are some limitations to the use of Z9-14:COOH in lab experiments. The pheromone is volatile and can evaporate quickly, making it difficult to maintain a constant concentration in the environment. The pheromone is also sensitive to environmental factors such as temperature and humidity, which can affect its stability and activity.
将来の方向性
There are several future directions for research on Z9-14:COOH. One area of research is the development of new pest management strategies using the pheromone. This could involve the use of new delivery systems or the combination of Z9-14:COOH with other attractants to improve its effectiveness.
Another area of research is the study of the molecular mechanisms underlying the perception of Z9-14:COOH by male moths. This could involve the identification of specific olfactory receptors involved in the detection of the pheromone or the characterization of the biochemical pathways involved in the activation of sensory neurons.
Finally, research could focus on the synthesis of new analogs of Z9-14:COOH with improved properties such as increased stability or activity. This could involve the modification of the chemical structure of the pheromone or the use of new synthetic methods to produce analogs with unique properties.
科学的研究の応用
Z9-14:COOH has been extensively studied for its use in pest management strategies. The pheromone is used to attract male moths towards traps, where they are captured and killed, thus reducing the population of the pest. Z9-14:COOH has also been used in the development of mating disruption techniques, where the pheromone is released in the environment to confuse male moths and prevent them from finding females for mating.
特性
IUPAC Name |
(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-18(16-21-18)15-12-9-7-5-4-6-8-10-13-17(19)20/h2-3,9,12H,4-8,10-11,13-16H2,1H3,(H,19,20)/b3-2+,12-9-/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNJNQZEUHREK-WSHDIKCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC1(CO1)CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC[C@]1(CO1)C/C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100019-37-2 | |
| Record name | 9-Undecenoic acid, 11-(3-(2-pentenyl)oxiranyl)-, (2alpha(Z),3alpha(Z))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100019372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



